N-(2,2-dimethoxyethyl)glycine ethyl ester
Overview
Description
N-(2,2-dimethoxyethyl)glycine ethyl ester is a chemical compound with the molecular formula C8H17NO4 and a molecular weight of 191.22 g/mol . . This compound is characterized by the presence of a glycine moiety linked to an ethyl ester group and a 2,2-dimethoxyethyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for N-(2,2-dimethoxyethyl)glycine ethyl ester are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethoxyethyl)glycine ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted glycine derivatives .
Scientific Research Applications
N-(2,2-dimethoxyethyl)glycine ethyl ester has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2,2-dimethoxyethyl)glycine ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to bioactive molecules that modulate enzymatic activities and cellular processes . The 2,2-dimethoxyethyl group may influence the compound’s reactivity and binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
N-(Diphenylmethylene)glycine ethyl ester: This compound has a similar glycine backbone but features a diphenylmethylene group instead of the 2,2-dimethoxyethyl group.
Glycine, N,N-dimethyl-, ethyl ester: This compound has two methyl groups attached to the nitrogen atom, differing from the 2,2-dimethoxyethyl substitution.
Uniqueness
N-(2,2-dimethoxyethyl)glycine ethyl ester is unique due to its 2,2-dimethoxyethyl group, which imparts distinct chemical properties and reactivity compared to other glycine derivatives . This uniqueness makes it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
ethyl 2-(2,2-dimethoxyethylamino)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO4/c1-4-13-7(10)5-9-6-8(11-2)12-3/h8-9H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHTXBFCCSSNQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCC(OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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